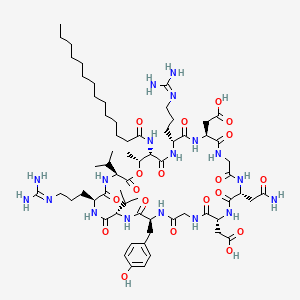
Otne-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Otne-13C3: , also known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3, is a stable isotope-labeled compound. It is a derivative of 2-methoxy-4-propylphenol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in research applications, especially in the fields of chemistry and biology, where it serves as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Otne-13C3 involves the incorporation of carbon-13 into the molecular structure of 2-methoxy-4-propylphenol. This process typically requires the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the stable incorporation of the isotope. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: Otne-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Otne-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Assists in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Otne-13C3 involves its use as a stable isotope tracer. By incorporating carbon-13 into the molecular structure, researchers can track the movement and transformation of the compound in various biological and chemical systems. This allows for detailed analysis of metabolic pathways, reaction mechanisms, and other processes at the molecular level .
Comparison with Similar Compounds
2-methoxy-4-propylphenol: The non-labeled version of Otne-13C3.
Carbon-13 labeled compounds: Other compounds labeled with carbon-13 for similar research purposes.
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and quantitation studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
237.35 g/mol |
IUPAC Name |
1-[2,3-dimethyl-8,8-di((113C)methyl)-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/i3+1,4+1,15+1 |
InChI Key |
FVUGZKDGWGKCFE-IWJIQKTPSA-N |
Isomeric SMILES |
CC1CC2=C(CC1(C)C(=O)C)[13C](CCC2)([13CH3])[13CH3] |
Canonical SMILES |
CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


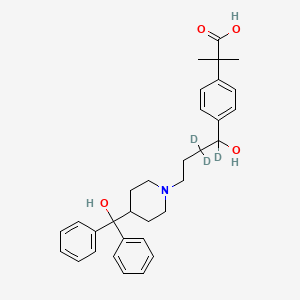
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
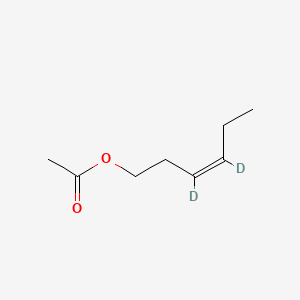
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
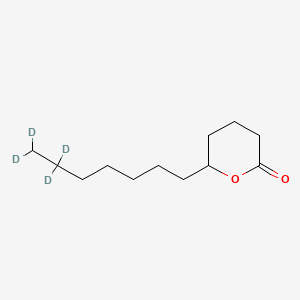
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
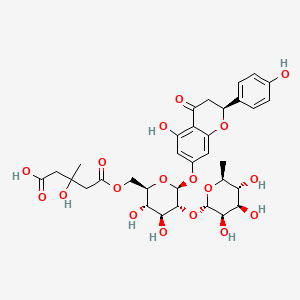
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)
